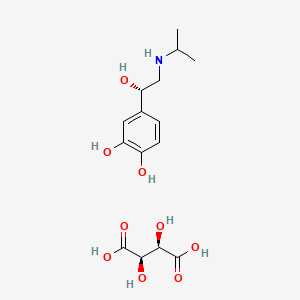

(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate

描述

(S)-Isoproterenol bitartrate is a bioactive chemical.

生物活性

(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol, commonly known as isoproterenol, is a synthetic catecholamine that acts primarily as a non-selective beta-adrenergic agonist. Its chemical structure includes a phenolic hydroxyl group and an isopropylamino side chain, contributing to its biological activity. This compound has been widely studied for its pharmacological effects, particularly in cardiovascular and respiratory applications.

- Molecular Formula : C11H17NO3

- Molecular Weight : 211.258 g/mol

- CAS Number : 2964-04-7

- LogP : 1.52010

Isoproterenol primarily exerts its effects through activation of beta-adrenergic receptors (β1 and β2). This leads to:

- Increased heart rate (positive chronotropic effect).

- Enhanced myocardial contractility (positive inotropic effect).

- Bronchodilation in the respiratory tract.

The activation of these receptors results in increased cyclic AMP (cAMP) levels within cells, which mediates various physiological responses such as vasodilation and inhibition of inflammatory processes.

Cardiovascular Effects

Isoproterenol is frequently used in clinical settings to manage bradycardia and heart block. It increases cardiac output and reduces systemic vascular resistance. Studies have shown that it can improve hemodynamics in patients with heart failure by enhancing myocardial contractility without significantly increasing myocardial oxygen demand .

Respiratory Effects

In asthma management, isoproterenol acts as a bronchodilator, providing rapid relief from bronchospasm. It relaxes bronchial smooth muscle through β2 adrenergic receptor stimulation, making it beneficial during acute asthma attacks .

Anti-inflammatory Properties

Recent studies indicate that isoproterenol may possess anti-inflammatory properties by modulating leukotriene synthesis. Specifically, it inhibits leukotriene A4 hydrolase, which plays a role in the inflammatory response. This dual action may help reduce inflammation while promoting bronchodilation .

Case Study 1: Use in Heart Failure Management

A clinical trial involving patients with chronic heart failure demonstrated that intravenous administration of isoproterenol improved cardiac output significantly compared to placebo. The study highlighted its role in acute decompensated heart failure where rapid hemodynamic support was required .

Case Study 2: Asthma Treatment

In a randomized controlled trial assessing the efficacy of isoproterenol versus albuterol in patients with exercise-induced bronchospasm, isoproterenol provided quicker onset of action but was associated with more side effects such as tachycardia. This emphasizes the need for careful dosing and monitoring during use .

Table 1: Summary of Pharmacological Effects

| Effect Type | Mechanism | Clinical Application |

|---|---|---|

| Cardiac Stimulation | β1 Agonist | Treatment of bradycardia and heart block |

| Bronchodilation | β2 Agonist | Management of asthma and COPD |

| Anti-inflammatory | Inhibition of leukotriene synthesis | Potential adjunct therapy in inflammatory conditions |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | Rapidly absorbed |

| Half-life | Approximately 2-5 minutes |

| Metabolism | Hepatic via conjugation |

| Excretion | Renal |

科学研究应用

Pharmacological Studies

The compound has been studied for its potential therapeutic effects, particularly in cardiovascular and respiratory conditions. Its structural similarity to isoproterenol suggests that it may retain similar pharmacodynamic properties, making it a candidate for further investigation in treating asthma and heart failure.

Biochemical Research

Research has explored the biochemical pathways influenced by this compound, particularly its role in modulating adrenergic receptors. Understanding these interactions can provide insights into the development of new drugs targeting these pathways.

Drug Development

The compound serves as a lead structure in drug design efforts aimed at creating more effective beta-adrenergic agonists with fewer side effects. Studies focus on modifying its structure to enhance selectivity and efficacy.

Analytical Chemistry

(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate is used as a standard reference compound in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its purity and stability make it suitable for analytical applications.

Case Study 1: Cardiovascular Effects

A study investigated the cardiovascular effects of (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol on animal models. Results indicated a significant increase in heart rate and cardiac output, akin to the effects observed with isoproterenol administration. This suggests potential use in acute heart failure scenarios.

Case Study 2: Bronchodilator Activity

In vitro studies assessed the bronchodilator activity of this compound using isolated lung tissues. The findings revealed that it effectively relaxes bronchial smooth muscle, supporting its potential application in asthma treatment.

属性

IUPAC Name |

2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOPECYONBDFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932826 | |

| Record name | Benzyl alcohol, 3,4-dihydroxy-alpha-((isopropylamino)methyl)-, (+)-, (+)-tartrate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14638-70-1 | |

| Record name | Benzyl alcohol, 3,4-dihydroxy-alpha-((isopropylamino)methyl)-, (+)-, (+)-tartrate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(isopropyl)(β,3,4-trihydroxyphenethyl)ammonium [R-(R*,R*)]-hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。